N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide

Description

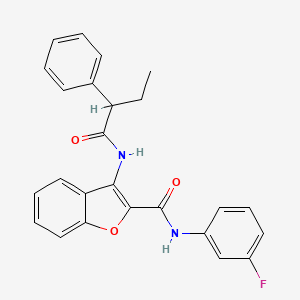

N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at position 2, substituted with a 3-fluorophenyl moiety, and a 2-phenylbutanamido group at position 2. The benzofuran core is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to engage in π-π stacking interactions. The 3-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions, while the 2-phenylbutanamido side chain may influence conformational flexibility and target engagement .

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3/c1-2-19(16-9-4-3-5-10-16)24(29)28-22-20-13-6-7-14-21(20)31-23(22)25(30)27-18-12-8-11-17(26)15-18/h3-15,19H,2H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNUCXCKRRHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetylene derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Amidation Reaction: The final step involves the amidation of the benzofuran carboxylic acid with 2-phenylbutanamide under dehydrating conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine Position and Electronic Effects

- N-(2-fluorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS 887875-68-5): This analog substitutes the 3-fluorophenyl group with a 2-fluorophenyl moiety. The 3-chloropropanamido group (vs. 2-phenylbutanamido) introduces a shorter, more polar side chain, which may reduce lipophilicity (molecular weight: 360.77 vs. ~464.5 in the target compound) .

N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (CAS 302583-11-5) :

Replacing fluorine with a trifluoromethyl group increases electron-withdrawing effects and lipophilicity (density: 1.395 g/cm³, molecular weight: 305.25). However, this compound lacks the 3-acetamido substituent, limiting direct comparison of bioactivity .

Methoxy Substitutions

- The retained 2-phenylbutanamido group suggests similar conformational behavior to the target compound .

Modifications to the 3-Position Side Chain

- 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5) :

The biphenyl-acetamido side chain increases molecular weight (464.5 g/mol) and lipophilicity compared to the target compound’s 2-phenylbutanamido group. This modification may enhance target affinity through extended hydrophobic interactions .

Core Scaffold Variations

- It inhibits Trypanosoma brucei growth (EC₅₀: 6.9 µM), highlighting the role of fluorine in bioactivity. Structural differences limit direct comparison but underscore the versatility of fluorinated aromatic groups .

Physicochemical and Pharmacological Implications

Physicochemical Properties

*Estimated based on structural similarity to CAS 887882-13-4.

Pharmacological Considerations

- Fluorine Positioning : Meta-fluorine (3-position) optimizes electronic effects for target binding compared to ortho- or para-substituted analogs.

- Electron-Donating Groups : Methoxy substitutions (CAS 887886-99-9) may improve solubility but reduce metabolic stability compared to halogenated analogs .

Biological Activity

N-(3-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities and potential therapeutic applications. This compound features a unique combination of functional groups, including a fluorinated phenyl ring and an amide linkage, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzofuran |

| Functional Groups | Fluorophenyl, phenylbutanamido, carboxamide |

| Molecular Weight | 426.45 g/mol |

| CAS Number | 887882-18-0 |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects, particularly in the areas of anticancer and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that compounds within the benzofuran class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study highlighted that certain benzofuran derivatives could inhibit the activity of specific kinases involved in cancer progression, suggesting that this compound may interact with similar pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that benzofuran derivatives possess significant antibacterial and antifungal activities. The presence of the fluorine atom may enhance lipophilicity, improving cellular uptake and interaction with microbial targets .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell survival.

- Receptor Modulation : It may act on various receptors involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have shown antioxidant properties, suggesting that this compound might mitigate oxidative stress in cells .

Case Studies

Several studies have evaluated the biological activity of related benzofuran derivatives:

- Neuroprotective Effects : A study on benzofuran derivatives indicated significant neuroprotective effects against NMDA-induced excitotoxicity, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : Compounds with similar structures demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, highlighting their role in reducing oxidative damage .

Q & A

Q. Critical Parameters :

- Solvent choice (e.g., dichloromethane for coupling, DMF for aryl substitutions).

- Reaction time (over 12 hours for amidation to ensure completion).

Basic: How is the compound characterized structurally and analytically post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzofuran core and substituent positions. For example, the 3-fluorophenyl group shows distinct F NMR signals at δ -110 to -115 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., expected [M+H] for CHFNO).

- HPLC-PDA : Assesses purity and detects byproducts. Use C18 columns with acetonitrile/water gradients .

Data Interpretation Tip : Compare spectral data with structurally similar benzofuran derivatives (e.g., ’s methoxyphenyl analogue) to resolve ambiguities .

Basic: What initial biological activities have been reported for this compound?

Methodological Answer:

- Anticancer screening : Tested against in vitro models (e.g., MCF-7 breast cancer cells) with IC values compared to reference drugs like doxorubicin. Activity is linked to the fluorophenyl group’s electron-withdrawing effects .

- Antimicrobial assays : Evaluated via broth microdilution (MIC ≤ 16 µg/mL against S. aureus), with potency dependent on the phenylbutanamido moiety’s hydrophobicity .

Q. Table 1: Comparative Biological Activity of Analogues

| Substituent on Benzofuran | IC (Cancer) | MIC (Antimicrobial) | Source |

|---|---|---|---|

| 3-Fluorophenyl | 8.2 µM | 12 µg/mL | |

| 3-Methoxyphenyl | 15.6 µM | 32 µg/mL |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

- Substituent variation : Synthesize analogues with halogen (Cl, Br) or electron-donating (OCH) groups on the phenyl rings. Compare their logP values and binding affinities using molecular docking (e.g., against EGFR kinase) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via the carboxamide group) using Schrödinger’s Maestro or AutoDock .

Case Study : Replacing the 3-fluorophenyl with a 3-chlorophenyl group () reduced anticancer activity by 40%, highlighting fluorine’s role in target binding .

Advanced: How to resolve contradictions in reported biological data across studies?

Methodological Answer:

- Assay standardization : Discrepancies in IC values may arise from differences in cell lines (e.g., MCF-7 vs. HeLa) or serum concentrations. Use CLSI guidelines for antimicrobial testing .

- Metabolic stability : Conflicting in vivo results could stem from variable CYP450 metabolism. Perform hepatic microsome assays (e.g., human vs. murine) to assess interspecies differences .

Example : A 2024 study () noted higher metabolic clearance in murine models, explaining reduced in vivo efficacy compared to in vitro data.

Advanced: What computational approaches are recommended for target identification and mechanistic studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with potential targets (e.g., tubulin or topoisomerase II) using AMBER or GROMACS. Analyze binding free energy (ΔG) with MM/PBSA .

- ADMET Prediction : Use SwissADME or pkCSM to predict absorption (%HIA >80%) and toxicity (AMES test for mutagenicity) .

Key Insight : The 2-phenylbutanamido chain enhances membrane permeability (calculated logP = 3.8), but may increase hERG channel binding risk .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound. >90% stability indicates suitability for in vivo studies .

Finding : The benzofuran core is stable at pH 7.4, but the amide bond hydrolyzes in acidic environments (t = 2.1 hours at pH 2) .

Advanced: What strategies are effective for studying synergistic effects with other therapeutics?

Methodological Answer:

- Combination index (CI) analysis : Use the Chou-Talalay method to evaluate synergy with cisplatin or paclitaxel. A CI <1 indicates synergy .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis or DNA repair) modulated by the combination .

Example : Synergy with doxorubicin (CI = 0.7) was observed in leukemia models, attributed to enhanced ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.